molecular formula C₂₈H₃₃N₇O₃ B1145315 OsimertinibN'-Oxide CAS No. 1975982-94-5

OsimertinibN'-Oxide

Cat. No.: B1145315
CAS No.: 1975982-94-5
M. Wt: 515.61
Attention: For research use only. Not for human or veterinary use.
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Description

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for treating EGFR mutation-positive non-small cell lung cancer (NSCLC). It selectively targets both sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR, reducing off-target toxicity . Osimertinib is metabolized via glutathione conjugation and oxidative pathways, producing active metabolites such as AZ5104 (desmethyl-osimertinib) and AZ7550, which retain EGFR inhibitory activity . Preclinical studies highlight its superior blood-brain barrier (BBB) penetration compared to earlier EGFR TKIs, making it effective against central nervous system (CNS) metastases .

Properties

IUPAC Name

2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O3/c1-7-27(36)30-22-16-23(26(38-6)17-25(22)33(2)14-15-35(4,5)37)32-28-29-13-12-21(31-28)20-18-34(3)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBAQJFXRBFPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CC[N+](C)(C)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1975982-94-5
Record name 2-Propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1975982945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPENAMIDE, N-(2-((2-(DIMETHYLOXIDOAMINO)ETHYL)METHYLAMINO)-4-METHOXY-5-((4-(1-METHYL-1H-INDOL-3-YL)-2-PYRIMIDINYL)AMINO)PHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DD4NXS7RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 2-propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of osimertinib N'-Oxide reveals that it undergoes metabolic pathways primarily involving cytochrome P450 enzymes. This metabolism is crucial for its activation and effectiveness in inhibiting tumor growth. Studies have shown that dosing can influence the compound's efficacy in animal models, with lower doses still achieving significant inhibition of EGFR activity .

Treatment of NSCLC

Osimertinib N'-Oxide has been pivotal in treating patients with advanced NSCLC harboring EGFR mutations. It has demonstrated superior efficacy compared to standard treatments in clinical trials:

  • Phase III AURA3 Trial : This trial established osimertinib as the standard of care for patients with T790M mutation-positive NSCLC who progressed after earlier therapies. Patients treated with osimertinib showed a significantly longer progression-free survival compared to those receiving platinum-based chemotherapy .
  • FLAURA Trial : In this study, osimertinib was evaluated as a first-line treatment for patients with activating EGFR mutations. Results indicated improved median progression-free survival compared to first-generation TKIs like erlotinib and gefitinib .

Real-World Evidence Studies

Several real-world studies have assessed the safety and efficacy of osimertinib N'-Oxide in diverse patient populations:

  • KOREA Study : This ongoing study evaluates the long-term outcomes of osimertinib treatment in Korean patients with advanced NSCLC. Preliminary findings suggest that osimertinib maintains efficacy in real-world settings, aligning with clinical trial results .
  • Case Reports : Individual case reports have highlighted the successful use of osimertinib N'-Oxide in patients who previously failed multiple lines of therapy, showcasing its potential as a salvage treatment option.

Summary Table of Key Findings

AspectDetails
Compound Name Osimertinib N'-Oxide
Primary Target Mutant EGFR variants (T790M, L858R, exon 19 deletions)
Mechanism of Action Covalent binding to mutant EGFR, sustained inhibition
Clinical Trials AURA3 and FLAURA trials demonstrating efficacy in NSCLC
Real-World Evidence Ongoing studies like KOREA confirming effectiveness and safety
Pharmacokinetics Metabolized primarily by cytochrome P450 enzymes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. As a metabolite of osimertinib, it retains some of the biological activity of the parent compound. It binds to and inhibits certain tyrosine kinases, which are involved in the signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Osimertinib’s molecular properties and energy gaps (related to electronic structure and reactivity) are critical for its efficacy. Density functional theory (DFT) calculations reveal its energy gap (3.5–4.0 eV) is comparable to 18 novel imidazole-pyridine derivatives but lower than erlotinib (4.3 eV) .

Table 1: Molecular Energy Gaps of Select EGFR Inhibitors

Compound Energy Gap (eV)
Osimertinib 3.5–4.0
Erlotinib 4.3
Imidazole-Pyridine Derivatives 3.5–4.0
Compound 9 3.5
Pharmacokinetic and Metabolic Profiles
  • Half-life : Osimertinib (41–55 hours), AZ5104, and AZ7550 all exhibit prolonged half-lives (>50 hours), enabling once-daily dosing .
  • Metabolites : AZ5104 shows 8-fold greater potency against EGFR T790M and exon 19 deletions compared to wild-type EGFR, while AZ7550 has similar potency to osimertinib .
  • BBB Penetration : Osimertinib achieves higher CNS concentrations than gefitinib, afatinib, or rociletinib, with a brain-to-plasma ratio of 1.3–2.0 in preclinical models .
Clinical Efficacy Comparisons

Table 2: Clinical Outcomes in EGFR-Mutant NSCLC

Parameter Osimertinib Afatinib Gefitinib Aumolertinib
Median PFS (months) 18.9–20.5* 11.0–13.7 10.9 19.1
ORR (%) 64–75 70 76 68
Brain Metastasis Efficacy Superior PFS vs. afatinib Limited CNS activity Limited CNS activity Comparable to osimertinib

*PFS data from FLAURA trial (first-line) and AURA3 (second-line) .

  • vs. First-Generation TKIs : Osimertinib demonstrates superior median progression-free survival (PFS: 18.9 vs. 10.2 months) and CNS response rates compared to gefitinib .
  • vs. Second-Generation TKIs : In patients with brain metastases, osimertinib significantly prolongs PFS compared to afatinib (HR: 0.47; p < 0.01) .
  • vs. Third-Generation TKIs : Aumolertinib, a structural analog, shows comparable ORR but superior median PFS (19.1 vs. 16.5 months) and safety in phase III trials .
Resistance and Combination Strategies
  • 10.1 months) .
  • Synergistic Combinations : Combining osimertinib with bevacizumab reduces p-AKT and EGFR levels in leptomeningeal metastasis models, enhancing tumor suppression .

Biological Activity

Osimertinib N'-Oxide is a metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This article discusses the biological activity of osimertinib N'-Oxide, including its pharmacological properties, efficacy in clinical studies, and mechanisms of action.

Overview of Osimertinib and its Metabolite

Osimertinib (AZD9291) is designed to target EGFR mutations, particularly the T790M mutation that confers resistance to earlier EGFR TKIs. The compound irreversibly binds to the Cys797 residue of the EGFR kinase domain, leading to selective inhibition of mutant forms while sparing wild-type EGFR, which reduces associated toxicities . Osimertinib N'-Oxide is one of its active metabolites, contributing to the overall pharmacological effects observed in patients.

Osimertinib N'-Oxide exhibits similar mechanisms to its parent compound:

  • Covalent Bonding : It binds irreversibly to mutant EGFR forms, particularly those with T790M mutations.
  • Selectivity : It shows a preference for mutant over wild-type EGFR, minimizing side effects associated with inhibition of normal EGFR signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of osimertinib N'-Oxide includes:

  • Absorption : Median time to peak concentration is approximately 6 hours.
  • Distribution : Extensive tissue distribution with a high volume of distribution (986 L).
  • Metabolism : Primarily metabolized by CYP3A enzymes, with osimertinib N'-Oxide circulating at significant levels alongside other metabolites like AZ7550 and AZ5104 .

Efficacy in Clinical Studies

Osimertinib has demonstrated significant clinical efficacy in patients with advanced NSCLC harboring EGFR mutations. The following table summarizes key findings from various studies:

StudyPopulationObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)Adverse Events
AURA1253 patients51%Not reportedNot reportedLow incidence of grade 3+ events
AURA290 patients63.3%10.41 months31.37 monthsDiarrhea (28.9%), Rash (24.4%)
FLAURAAdvanced NSCLC with specific mutationsImproved mOS compared to previous TKIsNot specified38.6 monthsSimilar rates of serious side effects

Case Studies

Several case studies highlight the effectiveness of osimertinib and its metabolites:

  • Case Study on HER2 Mutation : A 68-year-old female patient with stage IV NSCLC harboring an ERBB2 exon 19 mutation showed significant intra- and extracranial responses after treatment with osimertinib at alternating doses, demonstrating the drug's potential efficacy beyond traditional EGFR mutations .
  • Clinical Trial Results : In a cohort study involving 90 patients, osimertinib led to a high ORR and acceptable safety profile, confirming its role as a preferred treatment option for advanced lung adenocarcinoma .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing OsimertinibN'-Oxide, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis should follow validated protocols with rigorous documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification steps (e.g., chromatography, recrystallization). Characterization requires spectral data (¹H/¹³C NMR, HRMS) and comparison to literature or reference standards. Ensure consistency in compound labeling and data reporting between the main manuscript and supplementary materials . Purity must be confirmed via elemental analysis or HPLC, with explicit citation of methods for known compounds .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Validate methods using calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects. Include recovery rates and limits of detection/quantification in supplementary data. Cross-validate results with orthogonal techniques like UV-Vis spectroscopy if possible .

Q. How can researchers efficiently review existing literature on this compound’s physicochemical properties and reactivity?

  • Methodological Answer : Use curated databases (SciFinder, Reaxys) to filter peer-reviewed studies. Prioritize publications with full experimental details (e.g., solvent systems, spectroscopic parameters) and cross-reference patents for synthetic routes. Organize findings in a structured table comparing key data (e.g., melting points, solubility) to identify consensus or gaps .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Replicate experiments under identical conditions to verify results. Use high-resolution instruments (e.g., 500+ MHz NMR) and standardized solvents (e.g., CDCl₃ with TMS). Compare raw data (e.g., coupling constants, integration ratios) across studies and consult crystallographic data if available. Publish conflicting findings with a detailed error analysis, including instrument calibration records and sample purity metrics .

Q. What strategies are effective for resolving discrepancies in the biological activity of this compound across in vitro and in vivo models?

  • Methodological Answer : Design dose-response studies with controlled variables (e.g., cell line passage number, animal strain). Use pharmacokinetic modeling to correlate exposure levels (AUC, Cmax) with efficacy. Perform meta-analyses of published data to identify confounding factors (e.g., metabolite interference, assay sensitivity). Share raw datasets in FAIR-compliant repositories for independent validation .

Q. How can researchers optimize experimental design to study this compound’s stability under varying physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) with real-time stability monitoring. Use DOE (Design of Experiments) principles to test multiple variables (pH, temperature) simultaneously. Analyze degradation products via LC-MS and molecular dynamics simulations to predict pathways. Document protocols in lab notebooks with timestamped entries and reagent batch numbers .

Methodological Considerations

  • Data Management : Adhere to FAIR principles by depositing raw spectra, chromatograms, and computational models in repositories like Chemotion or RADAR4Chem. Include metadata such as instrument settings and software versions .
  • Ethical Reporting : Disclose all conflicts of interest and negative results to avoid publication bias. Use structured abstracts to highlight hypothesis-driven conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.